molecular formula C23H19FN2O2 B2714785 3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 899900-77-7

3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2714785
CAS No.: 899900-77-7
M. Wt: 374.415
InChI Key: AHFOZPXSOPPGMK-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazoline core.

    Substitution Reactions: Introduction of the 4-ethylphenyl and 3-fluorobenzyl groups can be achieved through nucleophilic substitution reactions.

    Final Cyclization: The final step often involves cyclization to form the 2,4-dione structure under specific conditions such as heating with a dehydrating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the quinazoline core.

    Reduction: Reduction reactions could target the quinazoline core or the fluorobenzyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to other bioactive quinazolines.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinazolines can interact with various molecular targets such as enzymes, receptors, or DNA, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenylquinazoline-2,4-dione
  • 3-benzylquinazoline-2,4-dione
  • 4-ethylquinazoline-2,4-dione

Uniqueness

3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is unique due to the specific substitution pattern on the quinazoline core, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

CAS No.

899900-77-7

Molecular Formula

C23H19FN2O2

Molecular Weight

374.415

IUPAC Name

3-(4-ethylphenyl)-1-[(3-fluorophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H19FN2O2/c1-2-16-10-12-19(13-11-16)26-22(27)20-8-3-4-9-21(20)25(23(26)28)15-17-6-5-7-18(24)14-17/h3-14H,2,15H2,1H3

InChI Key

AHFOZPXSOPPGMK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F

solubility

not available

Origin of Product

United States

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